molecular formula C17H32Sn B1593775 Tributylcyclopenta-2,4-dienylstannane CAS No. 3912-86-5

Tributylcyclopenta-2,4-dienylstannane

Cat. No. B1593775
CAS RN: 3912-86-5
M. Wt: 355.1 g/mol
InChI Key: BMSPZMQMUAKWEP-UHFFFAOYSA-N
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Description

Tributylcyclopenta-2,4-dienylstannane (TCD) is an organometallic compound composed of a cyclopentadienyl anion, a tributylstannane cation, and a single bond between them. It is a highly reactive organometallic species that has been used in a wide range of scientific research and laboratory experiments. It has been used in the synthesis of a variety of organic compounds and in the study of organometallic chemistry and its applications.

Scientific Research Applications

Catalytic Enantioselective Synthesis

Tributylstannyl-1,3-dienes, closely related to Tributylcyclopenta-2,4-dienylstannane, are utilized in catalytic asymmetric reactions. For instance, the catalytic enantioselective addition of (4-trimethylsilylbut-2-ynyl)tributylstannane to aldehydes leads to the synthesis of trimethylsilylmethylallenyl alcohols. These alcohols can be further transformed into dienyl alcohols with high enantioselectivity, showcasing the potential for creating complex, chiral molecules with significant precision (Chan-Mo Yu et al., 1998).

Synthesis of Heterocyclic Compounds

Tributylstannyl derivatives serve as precursors for the synthesis of various heterocyclic compounds. An example is the preparation of trifluoromethylated heterocyclic compounds from Tributyl(3,3,3-trifluoro-1-propynyl)stannane. This reagent participates in 1,3-dipolar cycloaddition reactions to yield (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole, which are valuable intermediates for further functional group transformations (T. Hanamoto et al., 2004).

Stannylation Reactions

The direct stannylation of base-sensitive cyclopropenes using (pentafluoroethyl)tributylstannane exemplifies the utility of stannyl derivatives in providing access to structurally complex and functionally diverse organic compounds. These stannylcyclopropenes are essential intermediates for generating tetrasubstituted cyclopropenes, highlighting the role of tributylstannyl compounds in facilitating synthetic strategies that might be challenging with other reagents (Euan A F Fordyce et al., 2008).

Organometallic Coupling Reactions

Organostannanes, including tributylstannyl derivatives, are integral in Stille coupling reactions. The synthesis of stereochemically defined α-Sulfonamidoorganostannanes through the addition of tributylstannylmetallics to derivatives of arylaldehydes and their subsequent use in Stille-type couplings with benzoyl chloride underlines the significance of tributylstannane-based reagents in facilitating carbon-carbon bond formation with high stereocontrol (K. Kells et al., 2004).

Advancements in Organic Synthesis

The development of new synthetic methodologies often leverages the unique properties of tributylstannane compounds. For example, the Lewis acid-catalyzed allylstannylation of unactivated alkynes using allyltributylstannane showcases the versatility of stannane compounds in organic synthesis, enabling the preparation of stannylated 1,4-dienes with high regio- and stereoselectivities (Y. Matsukawa et al., 1999).

properties

IUPAC Name

tributyl(cyclopenta-2,4-dien-1-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSPZMQMUAKWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192373
Record name Tributylcyclopenta-2,4-dienylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributylcyclopenta-2,4-dienylstannane

CAS RN

3912-86-5
Record name Tributyl-2,4-cyclopentadien-1-ylstannane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributylcyclopenta-2,4-dienylstannane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003912865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributylcyclopenta-2,4-dienylstannane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributylcyclopenta-2,4-dienylstannane
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIBUTYLCYCLOPENTA-2,4-DIENYLSTANNANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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